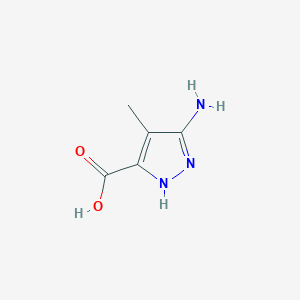
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the reaction of pyrazine with ammonia under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and amino derivatives, which can be further utilized in the synthesis of more complex compounds.
Aplicaciones Científicas De Investigación
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-5-methyl-1H-pyrazole
- 5-amino-4-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
3-amino-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,9,10)(H3,6,7,8) |
Clave InChI |
HCBCYQUYNVACKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)





![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)

![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)

